

Spectroscopic Profile of Benzyl Phenyl Ether: A Technical Guide

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Compound of Interest		
Compound Name:	Benzyl phenyl ether	
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Introduction: **Benzyl phenyl ether** (IUPAC name: phenoxymethylbenzene) is an aromatic ether with the chemical formula C₁₃H₁₂O. It serves as a valuable model compound in research, particularly in studies related to the cleavage of ether bonds in lignin and coal.[1] A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quantification, and the analysis of reaction pathways. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **benzyl phenyl ether**, complete with detailed experimental protocols and data analysis.

Spectroscopic Data Summary

The structural features of **benzyl phenyl ether** give rise to a distinct spectroscopic fingerprint. The methylene bridge and two different aromatic rings are clearly distinguishable in NMR, IR, and MS analyses. The quantitative data from these techniques are summarized below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is characterized by signals from the benzylic protons and the two distinct aromatic rings. The spectrum is typically recorded in deuterated chloroform (CDCl₃).[2]



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.45 - 7.30	Multiplet	5H	C ₆ H ₅ -CH ₂ -
~7.30 - 7.25	Multiplet	2H	-O-C ₆ H ₄ - (ortho-H)
~7.00 - 6.95	Multiplet	3H	-O-C ₆ H₄- (meta- & para-H)
5.06	Singlet	2H	-CH ₂ -

Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and spectrometer frequency.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum shows seven distinct signals corresponding to the different carbon environments.

Chemical Shift (δ) ppm	Assignment
158.6	C-O (phenoxy group)
137.0	C-CH₂ (benzyl group, quaternary)
129.5	ortho-C (phenoxy group)
128.6	ortho/meta-C (benzyl group)
128.1	para-C (benzyl group)
127.5	meta-C (benzyl group)
121.2	para-C (phenoxy group)
116.2	meta-C (phenoxy group)
70.0	-CH₂-

Note: Assignments are based on typical chemical shifts for substituted benzenes and ethers. Spectra are generally recorded in CDCl₃.[3]



Infrared (IR) Spectroscopy

The IR spectrum of **benzyl phenyl ether** displays characteristic absorptions corresponding to aromatic C-H bonds, C-O ether linkages, and the vibrations of the benzene rings.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060, 3030	Medium	Aromatic C-H Stretch
~2920, 2870	Medium	Aliphatic C-H Stretch (-CH2-)
~1600, 1495	Strong	Aromatic C=C Ring Stretch
~1240	Strong	Asymmetric C-O-C Stretch (Aryl-Alkyl Ether)
~1040	Strong	Symmetric C-O-C Stretch
~750, 690	Strong	C-H Out-of-Plane Bending (Monosubstituted Rings)

Note: Spectra are often obtained from a melt or as a KBr disc.[2][4]

Mass Spectrometry (MS)

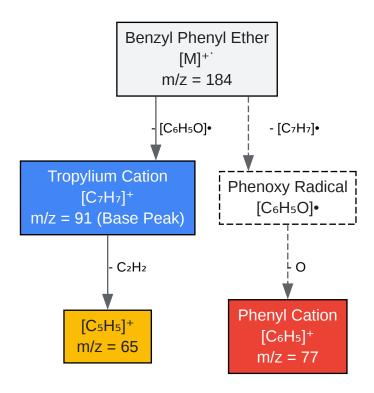
Electron ionization mass spectrometry (EI-MS) of **benzyl phenyl ether** results in a characteristic fragmentation pattern.

m/z	Relative Intensity	Proposed Fragment
184	Moderate	[M] ⁺ (Molecular Ion)
91	100% (Base Peak)	[C ₇ H ₇]+ (Tropylium Ion)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl Ion)
65	Moderate	[C₅H₅] ⁺

Mass Spectrometry Fragmentation Pathway



The fragmentation of **benzyl phenyl ether** is dominated by the cleavage of the benzylic C-O bond, which is the weakest bond in the molecule. This leads to the formation of the highly stable tropylium ion at m/z 91, which is consistently the base peak in the spectrum.[5]



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Caption: Mass Spectrometry Fragmentation of Benzyl Phenyl Ether.

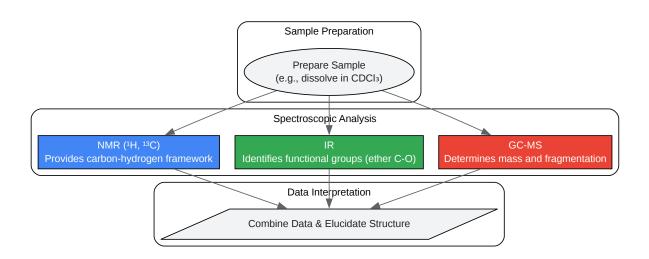
Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline general procedures for NMR, IR, and GC-MS analysis.

General Spectroscopic Analysis Workflow

The logical flow for analyzing a chemical sample like **benzyl phenyl ether** involves a series of spectroscopic techniques, each providing unique structural information.





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Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of **benzyl phenyl ether** for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
- Instrumentation: Place the NMR tube into the spectrometer's probe. Modern spectrometers typically operate at frequencies of 300 MHz or higher.[5]
- Data Acquisition:
 - Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.



- Shimming: The magnetic field homogeneity is optimized to achieve sharp, symmetrical peaks.
- Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).
- Acquisition: A standard single-pulse experiment is run. For ¹H NMR, 8-16 scans are typically sufficient. For ¹³C NMR, which has a much lower natural abundance, 1024 or more scans may be necessary to achieve a good signal-to-noise ratio.
- Data Processing: The raw data (Free Induction Decay FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

- Sample Preparation:
 - Melt (Thin Film): As benzyl phenyl ether is a solid with a low melting point (39-41 °C), a
 small amount can be melted between two KBr or NaCl plates to create a thin liquid film.[1]
 - KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry KBr powder.
 Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: Place the sample (plates or pellet) into the spectrometer's sample holder.
- Data Acquisition:
 - Background Scan: First, a background spectrum of the empty sample compartment (or a blank KBr pellet) is recorded to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
 - Sample Scan: The sample is then scanned. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument's software automatically ratios the sample scan against the background scan to produce a transmittance or absorbance spectrum.



Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: Prepare a dilute solution of benzyl phenyl ether (~10-100 μg/mL) in a
 volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: The system consists of a gas chromatograph coupled to a mass spectrometer. A capillary column (e.g., DB-5) is commonly used for separation.
- Data Acquisition:
 - \circ Injection: A small volume (typically 1 μ L) of the sample solution is injected into the heated GC inlet, where it is vaporized.
 - Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through the GC column. The column temperature is typically programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the column's stationary phase.
 - Ionization and Detection: As benzyl phenyl ether elutes from the column, it enters the
 mass spectrometer's ion source (typically using electron ionization at 70 eV). The resulting
 ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.
- Data Processing: The software generates a total ion chromatogram (TIC) and a mass spectrum for each chromatographic peak. The mass spectrum of the peak corresponding to benzyl phenyl ether can then be analyzed for its molecular ion and fragmentation pattern.

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